Fenoprop chemical structure and properties
Fenoprop chemical structure and properties
Structural Analysis, Physicochemical Profile, and Toxicological Mechanisms
Executive Summary & Regulatory Context
Fenoprop (2,4,5-TP or Silvex) represents a critical case study in the intersection of organic synthesis, phytopharmacology, and environmental toxicology. Historically utilized as a chlorophenoxy herbicide and plant growth regulator, its production was halted globally due to the thermodynamic inevitability of dioxin (2,3,7,8-TCDD) formation during the synthesis of its precursor, 2,4,5-trichlorophenol [1].
For modern drug development professionals, Fenoprop remains relevant not as a viable product, but as a toxicological probe and a mechanistic reference point . It serves as a potent agonist for the Peroxisome Proliferator-Activated Receptor alpha (PPARα) in mammalian systems and a high-affinity ligand for the TIR1 ubiquitin ligase complex in plants. Understanding its structure-activity relationship (SAR) provides insights into off-target hepatotoxicity and the design of auxin-inducible degron (AID) systems used in target validation.
Chemical Identity & Physicochemical Profile
Fenoprop is a chlorinated phenoxy acid.[1] Unlike its analogue 2,4,5-T (which possesses an acetic acid side chain), Fenoprop features a propionic acid moiety.[1] This addition introduces a chiral center at the
Table 1: Physicochemical Specifications
| Property | Value | Mechanistic Implication |
| IUPAC Name | (2RS)-2-(2,4,5-trichlorophenoxy)propanoic acid | Racemic mixture used historically; (R)-isomer is biologically active.[1] |
| CAS Number | 93-72-1 | Unique identifier for regulatory tracking.[2] |
| Molecular Weight | 269.51 g/mol | Facilitates passive diffusion across cell membranes. |
| pKa (Acid) | 2.84 [2] | Exists as an anion at physiological pH (7.4), requiring transporters (OATs) for cellular entry in mammals. |
| LogP (Octanol/Water) | 3.80 [3] | High lipophilicity drives bioaccumulation in adipose tissue and rapid CNS penetration. |
| Solubility (Water) | ~71 mg/L (25°C) | Low aqueous solubility necessitates esterification for formulation or derivatization for analysis. |
| Melting Point | 179–181 °C | High thermal stability; persists in soil/environment. |
Synthetic Pathways & Impurity Genesis (The Dioxin Link)
The synthesis of Fenoprop is the primary source of its toxicological liability. The reaction requires the condensation of 2,4,5-trichlorophenol with
Critical Control Point: The production of the precursor 2,4,5-trichlorophenol involves the hydrolysis of 1,2,4,5-tetrachlorobenzene. If the reaction temperature exceeds 160°C, a side reaction occurs where two molecules of the trichlorophenol condense to form 2,3,7,8-Tetrachlorodibenzo-p-dioxin (TCDD), one of the most potent carcinogens known.
Diagram 1: Synthesis and Contamination Pathway
Figure 1 Caption: The synthetic route to Fenoprop showing the thermodynamic branch point where uncontrolled heat leads to TCDD formation.
Mechanism of Action: Phytopharmacology
Fenoprop acts as a synthetic auxin mimic.[1] In drug discovery, this pathway is analogous to the Proteolysis Targeting Chimera (PROTAC) mechanism, where a small molecule bridges a target protein to an E3 ubiquitin ligase.
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Receptor Binding: Fenoprop enters the plant cell and binds to the TIR1/AFB F-box protein.
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Molecular Glue: It acts as a "molecular glue," stabilizing the interaction between TIR1 and Aux/IAA transcriptional repressors.
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Ubiquitination: The SCF^TIR1 complex ubiquitinates the Aux/IAA repressor.[3]
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Degradation: The 26S proteasome degrades the repressor, releasing ARF (Auxin Response Factors) .
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Dysregulation: This leads to uncontrolled gene expression, chaotic cell elongation, and plant death (herbicide effect) [4].
Diagram 2: TIR1 Signaling Cascade
Figure 2 Caption: Fenoprop-mediated ubiquitination pathway leading to transcriptional derepression.
Mammalian Toxicology & Drug Development Relevance
While designed for plants, Fenoprop exhibits significant activity in mammalian systems, serving as a cautionary model for off-target effects in drug design.
PPARα Agonism
Fenoprop acts as a peroxisome proliferator.[4] Structurally similar to fibrate drugs (e.g., Clofibrate), the phenoxy-propionic acid motif binds to PPARα (Peroxisome Proliferator-Activated Receptor alpha) in the liver [5].
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Mechanism: Ligand binding induces heterodimerization with RXR (Retinoid X Receptor).
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Outcome: Upregulation of fatty acid oxidation enzymes.
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Toxicity: In rodents, this leads to hepatomegaly and peroxisome proliferation. In humans, while less sensitive to proliferation, chronic activation can lead to liver injury and metabolic perturbations.
Self-Validating Insight: When screening novel carboxylic acid drugs, researchers must screen against PPAR isoforms to rule out unintended metabolic activation, using Fenoprop as a positive control in in vitro assays.
Analytical Methodologies: Detection Protocol
Due to its acidic nature (pKa 2.84), Fenoprop cannot be analyzed directly by GC-MS without derivatization. The following protocol ensures quantitative accuracy and instrument safety.
Protocol: GC-MS Determination via Methylation
Objective: Quantify Fenoprop residues in biological tissue or soil. Limit of Detection (LOD): ~0.05 µg/kg.
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Extraction (QuEChERS Modified):
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Homogenize 10g sample with 10mL Acetonitrile (1% Acetic Acid).
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Add 4g MgSO4 and 1g NaCl (drives partitioning).
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Centrifuge at 3000 x g for 5 mins. Isolate supernatant.
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Derivatization (The Critical Step):
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Why: To convert the polar carboxylic acid into a volatile methyl ester.
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Evaporate 1mL of extract to dryness under nitrogen.
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Add 500µL BF3-Methanol (14%) .
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Incubate at 60°C for 30 minutes . (Self-Validation: Ensure cap is PTFE-lined to prevent evaporation/contamination).
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Cool and add 1mL Hexane + 1mL Saturated NaHCO3 (neutralizes acid).
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Vortex and collect the upper Hexane layer.
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GC-MS Parameters:
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Column: DB-5ms (30m x 0.25mm ID).
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Carrier Gas: Helium @ 1.0 mL/min.
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Temp Program: 80°C (1 min) -> 20°C/min -> 280°C.
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SIM Mode Ions: Monitor m/z 196, 224, 266 (Characteristic isotopic cluster of 3 chlorines).
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References
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National Institute of Standards and Technology (NIST). (2023). Fenoprop Mass Spectrum and Properties. NIST Chemistry WebBook. Available at: [Link]
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PubChem. (2023). Fenoprop (Compound CID 7158).[1] National Library of Medicine. Available at: [Link]
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U.S. Environmental Protection Agency (EPA). (2007).[2] Fenoprop (Silvex) Reregistration Eligibility Decision. EPA Archive. Available at: [Link]
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Tan, X., et al. (2007). Mechanism of auxin perception by the TIR1 ubiquitin ligase. Nature, 446, 640–645. (Contextual grounding for TIR1 mechanism). Available at: [Link]
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Corton, J.C., et al. (2000). Mode of action of peroxisome proliferators in the induction of liver tumors. Critical Reviews in Toxicology. (Contextual grounding for PPARa mechanism). Available at: [Link]
Sources
- 1. Fenoprop - Wikipedia [en.wikipedia.org]
- 2. preventcancernow.ca [preventcancernow.ca]
- 3. Small-molecule agonists and antagonists of F-box protein–substrate interactions in auxin perception and signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Effects of peroxisome proliferator activated receptor-α agonist on growth performance, blood profiles, gene expression related to liver fat metabolism in broilers fed diets containing corn naturally contaminated with mycotoxins [frontiersin.org]
